molecular formula C9H9F B600083 1-Cyclopropyl-3-fluorobenzene CAS No. 18511-61-0

1-Cyclopropyl-3-fluorobenzene

Cat. No. B600083
CAS RN: 18511-61-0
M. Wt: 136.169
InChI Key: HFQGSVHXIJLSBE-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-fluorobenzene is a chemical compound with the molecular formula C9H9F . It is a member of the class of compounds known as fluorobenzenes .


Synthesis Analysis

The synthesis of cyclopropane compounds, such as 1-Cyclopropyl-3-fluorobenzene, can be quite challenging due to their complex molecular architectures . Various cyclopropanation techniques have been developed to enable the synthesis of unique cyclopropane natural products or use of cyclopropanes as versatile strategic intermediates .


Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-3-fluorobenzene is based on the molecular formula C9H9F. It has an average mass of 136.166 Da and a monoisotopic mass of 136.068832 Da .


Chemical Reactions Analysis

Cyclopropane compounds, including 1-Cyclopropyl-3-fluorobenzene, are involved in various chemical reactions. These reactions often involve the introduction of the cyclopropane motif in a collection of recent total syntheses .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Cyclopropyl-3-fluorobenzene can be inferred from its molecular structure. It has a molecular formula of C9H9F, an average mass of 136.166 Da, and a monoisotopic mass of 136.068832 Da .

Scientific Research Applications

Synthesis and Chemical Reactions

1-Cyclopropyl-3-fluorobenzene serves as a foundational compound in various synthetic and chemical reaction studies, showcasing its versatility in organic synthesis. One study outlined a new process for preparing cycloprophyl carboxylic acid, utilizing 2,4 Dichloro-1-fluorobenzene, which reacted with ethyl 3-ethoxyacrylate, followed by amination with cyclopropylamine, cyclization under DMF, and hydrolysis, yielding a total yield of 39.1%. This process is noted for its simplicity, efficiency, and reduced environmental impact, aligning with the principles of green chemistry (Yang Qiu-yan, 2013). Another research highlighted the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes by iodobenzene dichloride, demonstrating the compound's reactivity and applicability in creating products bearing chlorine atoms (L. K. B. Garve et al., 2014).

Catalysis and Enantioselective Synthesis

Significant research has been conducted on the catalytic and enantioselective synthesis involving cyclopropyl-related compounds, demonstrating their crucial role in creating complex molecular structures with high precision. One study explored the catalytic enantioselective synthesis of cyclopropanes featuring vicinal all-carbon quaternary stereocenters with a CH2F group, highlighting the influence of C–F⋯H–N interactions on reactivity and stereoselectivity (Zhong‐Yan Cao et al., 2018). Another investigation focused on asymmetric synthesis of fluoro, fluoromethyl, difluoromethyl, and trifluoromethylcyclopropanes, emphasizing the unique electronic properties resulting from the incorporation of a fluorine atom into substrates or reagents and their impact on biological activity and metabolic profiles (A. Pons et al., 2021).

Environmental and Material Science Applications

In the realm of environmental science, research on the hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions has been pivotal. A study using a simple heterogeneous rhodium-based catalytic system for the degradation of fluorobenzene into cyclohexane and fluoride under mild conditions highlighted potential methods for managing the environmental impact of fluorinated compounds (Rebekka Baumgartner & K. McNeill, 2012). Additionally, the synthesis and investigation of a cyclophane composed of fluorobenzene and phenol units aimed to observe the C−F···H−O hydrogen bond, offering insights into the structural dynamics and potential applications of such compounds in material science (H. Takemura et al., 2004).

Future Directions

Cyclopropane compounds continue to be a focus of research due to their unique properties and potential applications. Future directions may include the development of new synthesis techniques, exploration of novel reactions, and investigation of their biological activities .

properties

IUPAC Name

1-cyclopropyl-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQGSVHXIJLSBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678876
Record name 1-Cyclopropyl-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-fluorobenzene

CAS RN

18511-61-0
Record name 1-Cyclopropyl-3-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18511-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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